Cas no 73963-72-1 (Cilostazol)
실로스타졸(Cilostazol)은 혈소판 응집을 억제하고 혈관 확장을 촉진하는 약물로, 말초동맥질환(Peripheral Arterial Disease, PAD) 환자에서 간헐적 파행 증상을 개선하는 데 사용됩니다. 이 약물은 선택적 포스포디에스테라제-3(PDE3) 억제제로 작용하여 cAMP 농도를 증가시키고, 이를 통해 혈관 평활근 이완 및 혈류 개선 효과를 나타냅니다. 임상적으로는 보행 거리 연장과 삶의 질 향상이 입증되었으며, 아스피린 등 다른 항혈소판제와 비교해 출혈 위험이 상대적으로 낮은 특징이 있습니다. 당뇨병성 혈관병변 또는 만성 동맥폐색 환자에게 유용하게 적용될 수 있습니다.

Cilostazol structure
상품 이름:Cilostazol
Cilostazol 화학적 및 물리적 성질
이름 및 식별자
-
- Cilostazol
- CILOSTAZOL INTERMEDIATES
- 6-[4-(1-CYCLOHEXYL-1H-TETRAZOL-5-YL)BUTOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE
- 6-[4-(1-cyclohexyl-1h-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1h)-quinolinone additional name: 6-[4-(1-cyclohexyl-5-tetrazolyl)butoxy]-1,2,3,4- tetrahydro-2-oxoquinolinone
- CILASTAZOL
- CILOSTAZOLE
- RETAL
- OPC 13013
- OPC 21
- 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one
- Cilostal
- CILOSTAZOL JP
- PLETAAL
- PLETAL
- 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butoxy]-3,4-dihydro-2(1H)-quinolinone
- SR-01000003107
- D01896
- SR-01000003107-4
- F20538
- NCGC00022153-02
- 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one
- Opera_ID_488
- Lopac0_000218
- AB00382988_16
- AB00382988_15
- HMS3260L17
- N7Z035406B
- NCGC00015207-04
- BCPP000279
- AB00382988-14
- SCHEMBL16128
- CILOSTAZOL [MI]
- SMR000058428
- SW199053-2
- NCGC00022153-04
- HMS3268O09
- EU-0100218
- C 0737
- 2(1H)-Quionlinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-
- Cilostazol, >=98% (HPLC), powder
- Tocris-1692
- GTPL7148
- Tox21_110098
- 6-[4-(l-cyclohexyl-1,2,3,4-tetrazol-5-yl)butoxyl]-3,4-dihydrocarbostyril
- HMS3713F16
- AC-4334
- 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydroquinolin-2(1H)-one
- DTXSID9045132
- OPC 13013; OPC 21; Pletaal
- Tox21_110098_1
- Q258591
- 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-2(1H)-quinolinone
- Cilostazolum (INN-Latin)
- BRD-K67017579-001-13-3
- NCGC00015207-03
- HMS2234C06
- 3,4-Dihydro-6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-2(1H)-quinolinone
- MLS000758281
- CILOSTAZOL [WHO-DD]
- OPC-13013
- NCGC00015207-25
- CS-1759
- CILOSTAZOL [VANDF]
- SDCCGSBI-0050206.P003
- C2587
- Pharmakon1600-01505230
- Cilostazolum (Latin)
- DTXCID7025132
- CILOSTAZOL [MART.]
- OPC-21
- Cilostazol, United States Pharmacopeia (USP) Reference Standard
- 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-
- Tox21_500218
- BCP0726000145
- BRD-K67017579-001-04-2
- NCGC00022153-07
- 73963-72-1
- HSDB 8312
- MLS001076067
- Z1501485368
- HMS3412B18
- NCGC00015207-05
- NCGC00015207-08
- CILOSTAZOL [USP MONOGRAPH]
- CCG-39646
- NCGC00022153-06
- Cilastatin sodium, Antibiotic for Culture Media Use Only
- CHEMBL799
- Cilostazolum [INN-Latin]
- BRD-K67017579-001-07-5
- HMS1922N15
- BRN 3632107
- 6-(4-(1-CYCLOHEXYL-1H-TETRAZOL-5-YL)BUTOXY)QUINOLINE-2,3(1H,4H)-DIONE
- MLS000028470
- CHEBI:31401
- NCGC00015207-09
- KBio3_002259
- 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butoxy)-3,4-dihydro-1H-quinolin-2-one
- NCGC00015207-07
- SR-01000003107-2
- 6-[4-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)butoxy]-1,2,3,4-tetrahydroquinolin-2-one
- Spectrum4_000772
- HMS2096F16
- NCGC00015207-01
- FT-0645036
- BSPBio_002759
- NSC758936
- HMS3676B18
- 2(1H)-Quinolinone, 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-
- Cilostazol (JP17/USP/INN)
- NCGC00015207-02
- BCP03724
- CILOSTAZOL (USP MONOGRAPH)
- s1294
- NCGC00260903-01
- Lopac-C-0737
- Spectrum5_001762
- Spectrum3_001170
- UNII-N7Z035406B
- MLS002153891
- 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butyloxy)-3,4-dihydroquinolin-2(1H)-one
- A837982
- 2(1H)-quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-
- Cilostazol (USAN:USP:INN:BAN:JAN)
- NCGC00015207-12
- 6-[4-(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)butoxy]-3,4-dihydrocarbostyril
- 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butoxy]-3,4-dihydro-1H-quinolin-2-one
- CILOSTAZOL [USAN]
- DB01166
- HMS2093M14
- CILOSTAZOL [INN]
- CILOSTAZOL [ORANGE BOOK]
- Cilostazol [USAN:USP:INN:BAN:JAN]
- RRGUKTPIGVIEKM-UHFFFAOYSA-N
- MFCD00866780
- FT-0665038
- NCGC00015207-10
- MLS000759507
- SPECTRUM1505230
- CILOSTAZOL (USP-RS)
- KS-5154
- AKOS015855512
- Cilostazol, Pharmaceutical Secondary Standard; Certified Reference Material
- NCGC00022153-05
- BCP9000530
- CILOSTAZOL [USP-RS]
- SBI-0050206.P002
- Pletal (TN)
- CILOSTAZOL [JAN]
- RETAL;PLETAL;OPC 21;PLETAAL;Cilostal
- NSC 758936
- HY-17464
- SR-01000003107-7
- AM90304
- 6-[4-(1-cyclohexyl-1h-tetrazol-5-yl)butoxy]-3,4-dihydrocarbostyril
- KBioGR_001184
- REGID_for_CID_2754
- HMS3654J13
- Q-200854
- BRD-K67017579-001-17-4
- SPBio_001256
- FT-0602474
- CAS-73963-72-1
- BDBM50225508
- NCGC00015207-11
- CILOSTAZOL (MART.)
- SR-01000003107-10
- Cilostazolum
- LP00218
- 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydrocarbostyril
- Spectrum2_001118
- NSC-758936
- NS00009762
- Cilostazol,(S)
- NCGC00015207-06
- BRD-K67017579-001-05-9
- BRD-K67017579-001-28-1
- Cilostazol (JP18/USP/INN)
- BRD-K67017579-001-26-5
- 6-[4-(1-Cyclohexyl-5-tetrazolyl)butoxy]-1,2,3,4- tetrahydro-2-oxoquinolinone
- BRD-K67017579-001-27-3
-
- MDL: MFCD00866780
- 인치: InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)
- InChIKey: RRGUKTPIGVIEKM-UHFFFAOYSA-N
- 미소: O=C1NC2=C(C=C(OCCCCC3=NN=NN3C4CCCCC4)C=C2)CC1
계산된 속성
- 정밀분자량: 369.216475g/mol
- 표면전하: 0
- XLogP3: 3.1
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 5
- 회전 가능한 화학 키 수량: 7
- 동위원소 질량: 369.216475g/mol
- 단일 동위원소 질량: 369.216475g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 81.9Ų
- 중원자 수량: 27
- 복잡도: 485
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 상호 변형 이기종 수량: 3
- 표면전하: 0
실험적 성질
- Stability Shelf Life: Stable under recommended storage conditions.
- 색과 성상: 메탄올에서 무색 바늘 모양의 결정체를 얻다
- 밀도: 1.1832 (rough estimate)
- 융해점: 158.0 to 162.0 deg-C
- 비등점: 499.57°C (rough estimate)
- 플래시 포인트: 355.8 °C
- 굴절률: 1.7600 (estimate)
- 용해도: DMSO: 18 mg/mL, soluble
- PSA: 81.93000
- LogP: 3.60270
- 머크: 2277
- 용해성: 아세트산, 클로로포름, N-메틸-2-피프로닐케톤 또는 디메틸아술폰에 쉽게 용해되며 에틸에테르, 물, 0.1mol/l 염산 또는 0.1mol/l 수산화나트륨에 거의 용해되지 않는다.
- 최대 파장 (λmax): 257(MeOH)(lit.)
Cilostazol 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:2
- RTECS 번호:VC8277500
-
위험물 표지:
- 독성:LD50 in mice, rats (mg/kg): >2000, >2000 i.p.; >5000, >5000 orally (Nomura)
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cilostazol 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
Cilostazol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A506538-5g |
6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one |
73963-72-1 | 98% | 5g |
$20.0 | 2023-06-16 | |
LKT Labs | C3246-100 mg |
Cilostazol |
73963-72-1 | ≥98% | 100MG |
$393.50 | 2023-07-11 | |
TRC | C441500-50mg |
Cilostazol |
73963-72-1 | 50mg |
$121.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1503-1G |
73963-72-1 | 1G |
¥2166.75 | 2023-01-14 | |||
abcr | AB352077-1 g |
Cilostazol, 98%; . |
73963-72-1 | 98% | 1 g |
€89.40 | 2023-07-19 | |
abcr | AB352077-5g |
Cilostazol, 98%; . |
73963-72-1 | 98% | 5g |
€89.00 | 2025-02-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0462-50 mg |
Cilostazol |
73963-72-1 | 99.86% | 50mg |
¥575.00 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 442315-500MG |
Cilostazol, 99%, a potent and selective inhibitor of phosphodiesterase (PDE) 3A, the isoform of PDE 3 in the cardiovascular system, with an IC50 of 0.2 μM |
73963-72-1 | 99% | 500MG |
¥ 1929 | 2021-07-08 | |
eNovation Chemicals LLC | D371171-1g |
Cilostazol |
73963-72-1 | 98% | 1g |
$660 | 2024-08-03 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1134153-200MG |
Cilostazol |
73963-72-1 | 200mg |
¥8225.27 | 2024-12-26 |
Cilostazol 관련 문헌
-
Xiao Gu,Siqi Zhu,Linqi Yan,Lei Cheng,Peixi Zhu,Jinqi Zheng J. Anal. At. Spectrom. 2021 36 512
-
2. The role of metallothionein-3 in streptozotocin-induced beta-islet cell death and diabetes in miceHyae-Ran Byun,Jeong A Choi,Jae-Young Koh Metallomics 2014 6 1748
-
Parisa Moradi RSC Adv. 2022 12 33459
-
Sona Lee,Hyun Jun Kim,Seung Hwan Chang,Jonghwi Lee Soft Matter 2013 9 472
-
Aparajita Dey,J. Lakshmanan Food Funct. 2013 4 1148
73963-72-1 (Cilostazol) 관련 제품
- 73963-72-1(Cilostazol)
- 123041-20-3(Ethanone,1-[2-hydroxy-4-[4-(1-methyl-1H-tetrazol-5-yl)butoxy]-3-propylphenyl]-)
- 87153-04-6(4’’-Hydroxy-cilostazol-d5)
- 649774-22-1(Benzoic acid, 3-[[[4-(1H-tetrazol-5-ylmethyl)phenoxy]acetyl]amino]-)
- 89332-50-3(Cilostazol-d11)
- 865792-18-3(6-4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy-1-4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl-3,4-dihydro-2(1H)-quinolinone)
- 62567-62-8(Cyclopropanecarboxylic acid,2-(1,3-benzodioxol-5-yl)-1-(5-phenyl-1H-tetrazol-1-yl)-)
- 3910-95-0(Nickel,bis(picrolonato)- (7CI,8CI))
- 62424-92-4(2(1H)-Quinolinone, 6-[2-(dimethylamino)ethoxy]-3,4-dihydro-4-phenyl-)
- 69592-33-2(Butanamide,N-cyclohexyl-N-methyl-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy]-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:73963-72-1)Cilostazol

순결:99%
재다:100g
가격 ($):253.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:73963-72-1)Cilostazol

순결:99.9%
재다:200kg
가격 ($):문의